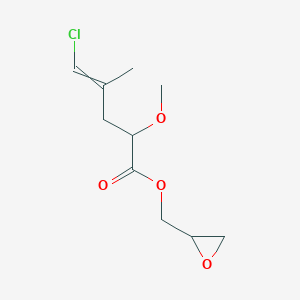
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate is a complex organic compound that features an oxirane ring, a chloro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate typically involves multiple steps, including the formation of the oxirane ring and the introduction of the chloro and methoxy groups. One common method involves the epoxidation of an alkene precursor, followed by chlorination and methoxylation under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to optimize the process.
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The chloro and methoxy groups can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpentanoate: Similar structure but lacks the double bond.
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylhex-4-enoate: Similar structure with an additional carbon in the chain.
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylbut-4-enoate: Similar structure with one less carbon in the chain.
Uniqueness
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate is unique due to its specific combination of functional groups and the presence of the oxirane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88683-70-9 |
|---|---|
Molecular Formula |
C10H15ClO4 |
Molecular Weight |
234.67 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 5-chloro-2-methoxy-4-methylpent-4-enoate |
InChI |
InChI=1S/C10H15ClO4/c1-7(4-11)3-9(13-2)10(12)15-6-8-5-14-8/h4,8-9H,3,5-6H2,1-2H3 |
InChI Key |
ARWLYNTUDLJTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCl)CC(C(=O)OCC1CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


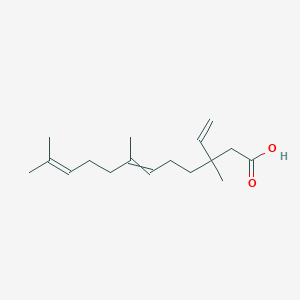
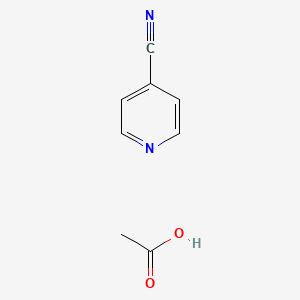
![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
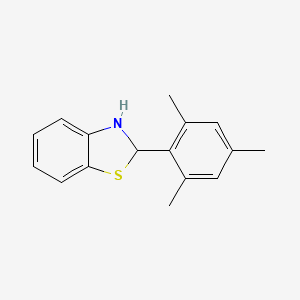
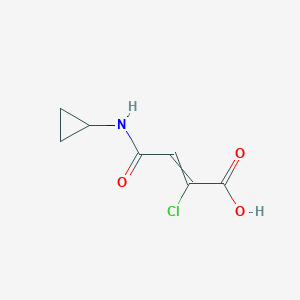
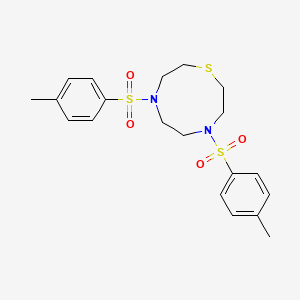
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
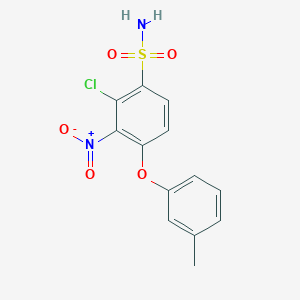

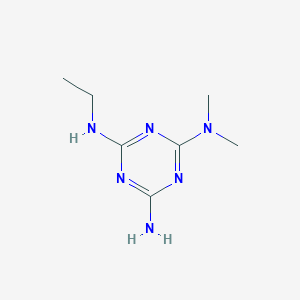
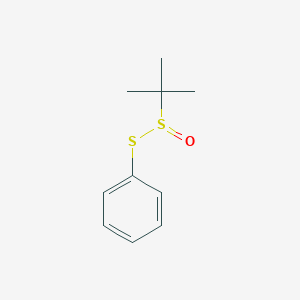
![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)


